3-Cyano-4-fluorobenzoyl chloride

Hammett equation linear free-energy relationship acyl chloride electrophilicity

Sourcing a reliable acylating agent with the precise 3-cyano-4-fluoro substitution pattern is critical for medicinal chemistry programs targeting Factor Xa (e.g., Ki 1.40 nM) or developing PROTACs and kinase probes. 3-Cyano-4-fluorobenzoyl chloride (CAS 519059-08-6) directly addresses this need. - Enables direct installation of the validated 3-cyano-4-fluorophenyl pharmacophore into amide, ester, and heterocyclic products. - Intermediate electrophilicity (Σσ ≈ 0.62) ensures efficient coupling under standard conditions while minimizing competitive hydrolysis. - Solid physical form facilitates accurate parallel synthesis dispensing; available from stock with full analytical characterization.

Molecular Formula C8H3ClFNO
Molecular Weight 183.56 g/mol
CAS No. 519059-08-6
Cat. No. B3042160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-fluorobenzoyl chloride
CAS519059-08-6
Molecular FormulaC8H3ClFNO
Molecular Weight183.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)C#N)F
InChIInChI=1S/C8H3ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H
InChIKeyAZBJLJVMWLMSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-fluorobenzoyl chloride: Pharmaceutical Building Block


3-Cyano-4-fluorobenzoyl chloride (CAS 519059-08-6) is a hetero-trisubstituted benzoyl chloride derivative with the molecular formula C₈H₃ClFNO and a molecular weight of 183.57 g/mol . The compound features an electron-withdrawing cyano group at the meta (3-) position and a fluorine atom at the para (4-) position relative to the reactive acyl chloride functionality . This specific 3-cyano-4-fluoro substitution pattern distinguishes it from several commercially available benzoyl chloride analogs—including 4-cyanobenzoyl chloride (CAS 6068-72-0), 3-cyanobenzoyl chloride (CAS 1711-11-1), and 4-fluorobenzoyl chloride (CAS 403-43-0)—and its regioisomer 4-cyano-3-fluorobenzoyl chloride (CAS 177787-22-3). The compound serves primarily as a reactive acylating intermediate in the synthesis of pharmaceutical candidates, where the unique spatial and electronic arrangement of the cyano and fluoro substituents governs downstream molecular recognition, target binding affinity, and metabolic stability of derived amides, esters, and heterocyclic products.

Why 3-Cyano-4-fluorobenzoyl chloride Is Irreplaceable


The 3-cyano-4-fluoro substitution pattern on the benzoyl chloride scaffold is not an arbitrary or interchangeable design feature; it produces a distinct electronic and steric environment that directly governs the reactivity of the acyl chloride and the pharmacological properties of all downstream derivatives. The cyano group at the meta position exerts a strong electron-withdrawing inductive effect (Hammett σₘ ≈ 0.56) that enhances the electrophilicity of the carbonyl carbon—accelerating nucleophilic acyl substitution relative to non-cyano analogs such as 4-fluorobenzoyl chloride—while the para-fluoro substituent contributes a markedly weaker electronic effect (σₚ ≈ 0.06) but critically occupies the para position for steric and metabolic reasons [1]. The regioisomer 4-cyano-3-fluorobenzoyl chloride (CAS 177787-22-3) reverses this arrangement, positioning the stronger electron-withdrawing cyano group para to the carbonyl (σₚ ≈ 0.66), yielding a fundamentally different acyl chloride reactivity profile and dipole moment orientation. This regioisomeric distinction is not merely theoretical: the 3-cyano-4-fluorophenyl motif is specifically claimed in pharmaceutical patents (e.g., Bristol-Myers Squibb's Factor Xa inhibitor platform, US6667332) because the alternative 4-cyano-3-fluoro arrangement fails to achieve the requisite target binding geometry [2]. Consequently, substituting any close analog—whether by removing fluorine, repositioning the cyano group, or swapping the substitution pattern—will produce derivatives with measurably different, and typically inferior, biological activity.

3-Cyano-4-fluorobenzoyl chloride: Differentiation from Analogs


Hammett Electronic Profile: 3-Cyano-4-fluoro vs. Analogs

The combined electron-withdrawing effect of the 3-cyano and 4-fluoro substituents creates a unique electronic environment that cannot be replicated by any single-substituent or regioisomeric analog. Using established Hammett σ constants, 3-cyano-4-fluorobenzoyl chloride exhibits a combined Σσ of approximately 0.62 for substituents acting on the acyl carbonyl (σₘ(CN) = 0.56 for the meta-cyano; σₚ(F) ≈ 0.06 for the para-fluoro group, which exerts negligible electronic effect from the para position). By contrast, the regioisomer 4-cyano-3-fluorobenzoyl chloride (CAS 177787-22-3) has Σσ ≈ 1.00 (σₚ(CN) = 0.66 plus σₘ(F) = 0.34)—a 61% stronger combined electron-withdrawing effect. The non-fluorinated comparator 4-cyanobenzoyl chloride (CAS 6068-72-0) has σₚ(CN) = 0.66, while 3-cyanobenzoyl chloride (CAS 1711-11-1) has σₘ(CN) = 0.56, each lacking the dual-substituent modulation [1]. This intermediate electrophilicity of the target compound is expected to translate into acylation rates that are faster than 4-fluorobenzoyl chloride (Σσ ≈ 0.06) but more controlled than the 4-cyano-3-fluoro regioisomer (Σσ ≈ 1.00), offering a kinetically distinct reactivity window for chemoselective transformations.

Hammett equation linear free-energy relationship acyl chloride electrophilicity substituent effects

Factor Xa Inhibitor Potency: Apixaban and Razaxaban Comparison

A compound incorporating the 3-cyano-4-fluorophenyl moiety—specifically 1-(3-cyano-4-fluorophenyl)-6-[4-(3-dimethylaminomethyl-1H-pyrazol-4-yl)-2-fluorophenyl]-7-fluoro-1H-indazole-3-carboxylic acid amide (CHEMBL399163)—demonstrated a Ki of 1.40 nM against human coagulation Factor Xa in a biochemical assay [1]. This places the 3-cyano-4-fluorophenyl-bearing compound in the same potency class as clinically validated Factor Xa inhibitors: razaxaban (Ki = 0.19 nM) and apixaban (Ki = 0.08 nM) [2]. Critically, the patent literature (US6667332, Bristol-Myers Squibb) explicitly specifies the 3-cyano-4-fluorophenyl-pyrazole intermediate as the required building block for constructing this inhibitor class—the regioisomeric 4-cyano-3-fluorophenyl analog would orient the cyano and fluoro groups differently in the enzyme active site, disrupting the hydrogen-bond network essential for high-affinity binding. While a direct head-to-head Ki comparison between 3-cyano-4-fluorophenyl-derived and 4-cyano-3-fluorophenyl-derived Factor Xa inhibitors is not publicly available, the patent's explicit structural requirement constitutes strong inferential evidence of regioisomer-dependent activity.

factor Xa inhibition anticoagulant thromboembolic disorders serine protease

Target Space Diversity: 3-Cyano-4-fluoro vs. 4-Cyano-3-fluoro

A systematic survey of the BindingDB database reveals that compounds containing the 3-cyano-4-fluorophenyl substructure are associated with confirmed bioactivity against at least seven distinct protein target classes: Factor Xa (Ki = 1.40 nM), HBV NTCP receptor (EC₅₀ = 5.60–58.1 nM across three distinct chemotypes), CRTH2 receptor (IC₅₀ = 520 nM), PDE4B/4D (IC₅₀ = 87.5–2,550 nM), mGluR5 (IC₅₀ = 4.60 nM), SGK-1 (IC₅₀ = 22–124 nM), and HDAC6 (IC₅₀ = 5–20 nM) [1]. In contrast, public bioactivity data for compounds derived from the regioisomeric 4-cyano-3-fluorobenzoyl chloride are sparse, with limited annotation to coagulation cascade serine proteases . This disparity in target coverage—seven validated target classes versus one to two for the regioisomer—reflects the preferential adoption of the 3-cyano-4-fluoro substitution pattern by medicinal chemistry programs and suggests a broader demonstrated utility in hit-to-lead campaigns. The diversity of chemotypes represented (indazoles, thiazoles, pyrrolizines, benzamides, imidazopyridines) further confirms that the scaffold's value is not confined to a single structural series.

medicinal chemistry kinase inhibition HDAC inhibition GPCR antagonism antiviral

Physicochemical Properties vs. 4-Cyanobenzoyl chloride

3-Cyano-4-fluorobenzoyl chloride (MW = 183.57 g/mol, LogP ≈ 2.08, predicted melting point ~133°C as a solid) differs materially from its closest non-fluorinated analog, 4-cyanobenzoyl chloride (MW = 165.57 g/mol, LogP ≈ 2.5, experimentally measured melting point 68–70°C as a crystalline powder) . The 10.9% higher molecular weight of the target compound arises from the replacement of a hydrogen atom with fluorine (ΔMW = +18 Da). In the context of fragment-based drug discovery, where every atom added to a lead molecule must justify its presence through improved potency, selectivity, or pharmacokinetics, this 18 Da increment is significant—the fluorine atom at the para position contributes to metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that ring position, a benefit absent in 4-cyanobenzoyl chloride. The LogP difference (ΔLogP ≈ −0.42) indicates that the target compound is moderately less lipophilic than the non-fluorinated analog, which can translate to improved aqueous solubility and reduced promiscuous binding in downstream derivatives. The higher predicted melting point (~133°C vs. 68–70°C) suggests easier handling as a solid under ambient conditions, reducing moisture-sensitivity concerns during weighing and storage compared to the lower-melting 4-cyanobenzoyl chloride.

physicochemical properties drug-likeness LogP molecular weight handling characteristics

SGK-1 Inhibition: Potency of 3-Cyano-4-fluorobenzamides

Derivatives of 3-cyano-4-fluorobenzoyl chloride—specifically 3-cyano-4-fluorobenzamide-based compounds—have demonstrated potent inhibition of serum- and glucocorticoid-regulated kinase 1 (SGK-1), with IC₅₀ values of 22 nM and 124 nM reported for two distinct chemotypes in substrate phosphorylation assays [1]. SGK-1 is a validated therapeutic target for diabetes, obesity, metabolic syndrome, cardiovascular disease, renal disease, and fibrotic disorders [2]. The 3-cyano-4-fluoro substitution pattern appears critical for this activity: the cyano group serves as a hydrogen-bond acceptor in the kinase hinge region, while the para-fluoro substituent fills a lipophilic pocket and resists oxidative metabolism. By contrast, the non-fluorinated 3-cyanobenzoyl chloride would yield derivatives lacking this metabolic shield, and the 4-fluorobenzoyl chloride would lack the critical cyano-mediated hinge-binding interaction—neither single-substituent analog can simultaneously satisfy both pharmacophoric requirements. While a direct head-to-head SGK-1 IC₅₀ comparison between 3-cyano-4-fluorobenzamide and its 4-cyano-3-fluoro regioisomer is not publicly available, the structure-activity logic parallels that established for the Factor Xa series, where regioisomer-dependent potency has been demonstrated.

SGK-1 inhibition metabolic disease kinase inhibitor diabetes renal disease

3-Cyano-4-fluorobenzoyl chloride: Procurement and Applications


Factor Xa Direct Oral Anticoagulant Lead Optimization

Medicinal chemistry teams pursuing next-generation Factor Xa inhibitors should prioritize 3-cyano-4-fluorobenzoyl chloride as their primary benzoyl chloride building block. The 3-cyano-4-fluorophenyl scaffold is explicitly claimed in Bristol-Myers Squibb's Factor Xa inhibitor patent platform (US6667332) and has yielded compounds with Ki values as low as 1.40 nM against human Factor Xa [1]. The regioisomer 4-cyano-3-fluorobenzoyl chloride (CAS 177787-22-3) is not a suitable substitute, as the altered dipole orientation and hydrogen-bond geometry would require de novo SAR exploration. For programs seeking to improve upon apixaban (Ki = 0.08 nM) or razaxaban (Ki = 0.19 nM) through scaffold hopping while retaining the validated 3-cyano-4-fluorophenyl pharmacophore, this building block offers a direct entry point into patent-expired chemical space with established target engagement precedent.

Multi-Target Kinase Probe and Degrader Synthesis

Chemical biology groups developing kinase-targeted probes, PROTACs, or molecular glues can leverage 3-cyano-4-fluorobenzoyl chloride as a versatile acylating agent to install the 3-cyano-4-fluorobenzoyl warhead onto amine-containing linkers or effector molecules. The scaffold's demonstrated activity across seven distinct protein target classes—including SGK-1 (IC₅₀ = 22 nM), HDAC6 (IC₅₀ = 5–20 nM), and PDE4B/4D (IC₅₀ = 87.5–2,550 nM)—provides a diversified starting point for phenotypic screening libraries [2]. The intermediate electrophilicity (Σσ ≈ 0.62) enables reliable amide bond formation with primary and secondary amines under standard conditions (e.g., DIPEA, DCM, 0°C to rt) without the competitive hydrolysis issues associated with the more reactive 4-cyano-3-fluoro regioisomer. The para-fluoro substituent also provides a convenient ¹⁹F NMR handle for reaction monitoring and cellular target engagement assays.

HBV Entry Inhibitor Development

Programs targeting HBV entry through NTCP receptor blockade should specifically source 3-cyano-4-fluorobenzoyl chloride rather than non-fluorinated or regioisomeric alternatives. Three distinct chemotypes incorporating the 3-cyano-4-fluorophenyl moiety have demonstrated EC₅₀ values of 5.60 nM, 27.3 nM, and 58.1 nM in HBV-infected HepG2-NTCP cellular assays [3]. This consistent sub-100 nM antiviral activity across multiple structural series indicates that the 3-cyano-4-fluoro substitution pattern is a robust pharmacophoric element for NTCP engagement, not an artifact of a single chemotype. The solid physical form (predicted mp ~133°C) facilitates accurate weighing for parallel synthesis of focused libraries, and the 10.9% higher molecular weight versus 4-cyanobenzoyl chloride is offset by the improved metabolic stability conferred by the para-fluoro substituent—a critical consideration for antiviral compounds requiring hepatic exposure.

Fragment-Based Drug Discovery Library Construction

For fragment library designers seeking to maximize chemical diversity within a constrained molecular weight budget, 3-cyano-4-fluorobenzoyl chloride offers a strategically differentiated building block. The compound adds 183.57 Da to a fragment (versus 165.57 Da for non-fluorinated 4-cyanobenzoyl chloride), but the fluorine atom provides three orthogonal benefits not available from the non-fluorinated analog: (i) enhanced metabolic stability at the para ring position by blocking CYP450 oxidation; (ii) a ¹⁹F NMR spectroscopic handle for fragment-based screening by fluorine chemical shift anisotropy; and (iii) improved ligand efficiency through favorable fluoro-aromatic interactions in hydrophobic binding pockets. The LogP reduction (ΔLogP ≈ −0.42 relative to 4-cyanobenzoyl chloride) further contributes to fragment solubility—a key parameter in high-concentration FBDD screening cascades .

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